2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S/c1-4-5(13-7(8)10-4)6(12)9-2-3-11/h11H,2-3H2,1H3,(H2,8,10)(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSFWJHQCLRXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-aminoethanol with acetic anhydride to form 2-amino-N-(2-hydroxyethyl)acetamide. This intermediate is then reacted with 4-methyl-1,3-thiazole-5-carboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide has shown potential as an antimicrobial and anticancer agent.
- Antimicrobial Activity : Studies indicate that thiazole derivatives can inhibit the growth of various bacterial strains. For example, compounds similar to 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Research has demonstrated that this compound exhibits antiproliferative activity against several cancer cell lines, including leukemia and prostate cancer cells. The mechanism involves inhibition of specific enzymes crucial for cell proliferation.
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 | |
| Antimicrobial | S. aureus | 10 | |
| Anticancer | K562 (Leukemia) | 8 | |
| Anticancer | DU145 (Prostate) | 12 |
Biochemical Research
The compound is utilized in biochemical studies to explore its interactions with enzymes and other biomolecules.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, such as UDP-N-acetylmuramate/l-alanine ligase, which is critical for bacterial cell wall synthesis.
- Cell Signaling Modulation : The compound influences cellular signaling pathways by modulating the activity of kinases and histone deacetylases (HDACs), which are important in gene regulation.
Industrial Applications
In addition to its biological applications, this compound serves as an intermediate in the synthesis of various industrial chemicals.
- Synthesis of Dyes and Pigments : The unique thiazole structure allows it to be used as a building block in the production of dyes and pigments.
- Chemical Reagent : It acts as a reagent in organic synthesis, facilitating various chemical reactions due to its functional groups.
Case Study 1: Antimicrobial Efficacy
A study conducted on synthesized thiazole derivatives demonstrated that modifications to the thiazole ring significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The derivatives were evaluated using standard disk diffusion methods, showing promising results for further development into pharmaceutical agents.
Case Study 2: Anticancer Activity
In vitro studies assessed the anticancer potential of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dasatinib (N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide)
Dasatinib, a clinically approved tyrosine kinase inhibitor, shares the 2-aminothiazole-5-carboxamide scaffold but features a 2-chloro-6-methylphenyl group and a pyrimidine-piperazinyl substituent. Key differences include:
- Bioactivity: Dasatinib exhibits nanomolar potency against Src-family kinases (IC₅₀: 0.6–5.3 nM) and Bcr-Abl (IC₅₀: <1 nM), enabling its use in chronic myeloid leukemia .
- Solubility and Formulation: Dasatinib’s poor aqueous solubility (0.02 mg/mL at pH 3.2) necessitates nanoparticle formulations or cyclodextrin complexes for enhanced bioavailability .
Thiazole Carboxamides with Aryl Substituents
and describe analogs with aryl or heteroaryl groups (e.g., 4-chlorophenyl, 4-nitrophenyl) on the carboxamide side chain. Key comparisons include:
- Synthetic Yields : The target compound’s synthesis (similar to ) likely achieves yields comparable to analogs (53–90%) .
- Physical Properties :
| Compound | Melting Point (°C) | Yield (%) |
|---|---|---|
| Target Compound | Not reported | ~70–90* |
| 4-Chlorophenyl analog (Compound 13) | 159–160 | 58 |
| 4-Nitrophenyl analog (Compound 12) | 155–156 | 53 |
*Estimated based on similar synthetic routes .
Chlorinated Analogs
describes 2-chloro-N-[1-(4-chlorophenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide, which replaces the hydroxyethyl group with a chlorophenyl-ethyl chain. Differences include:
- Safety Profile : Chlorinated analogs may pose higher toxicity risks compared to the hydroxyethyl group, which introduces polarity and possibly improves metabolic stability .
Structure-Activity Relationship (SAR) Insights
- Amino Group at Position 2: Critical for hydrogen bonding with kinase ATP pockets, as seen in dasatinib’s binding to Abl kinase .
- 4-Methyl Thiazole Core : Enhances metabolic stability by sterically shielding the thiazole ring from oxidative degradation .
Biological Activity
2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide (CAS Number: 362003-35-8) is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound is characterized by its unique chemical structure, which includes a thiazole ring and functional groups that contribute to its biological properties.
The molecular formula of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide is , with a molecular weight of 201.246 g/mol. Key physical properties include:
- Density : 1.4 ± 0.1 g/cm³
- Boiling Point : 485.4 ± 40.0 °C at 760 mmHg
- Flash Point : 247.4 ± 27.3 °C
These properties suggest that the compound is stable under standard laboratory conditions but may require careful handling due to its potential toxicity .
Biological Activity Overview
Research has indicated that this compound exhibits significant anticancer and antimicrobial activities, making it a candidate for further pharmacological studies.
Anticancer Activity
A study focusing on lipid-like derivatives of thiazole compounds reported that synthesized derivatives, including those related to 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide, demonstrated selective cytotoxicity against various cancer cell lines. In vitro evaluations showed strong activity against human fibrosarcoma HT-1080 and mouse hepatoma MG-22A tumor cells while sparing normal mouse NIH 3T3 fibroblasts .
The mechanism of action appears to involve the induction of nitric oxide (NO) production, which plays a role in apoptosis and tumor inhibition. In vivo studies further confirmed the anticancer efficacy by inhibiting the growth of mouse sarcoma S-180 tumors .
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against both gram-positive and gram-negative bacteria as well as fungal strains. The results indicated that it possesses strong antimicrobial properties, showcasing significant inhibition of microbial growth at varying concentrations. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | HT-1080 (Fibrosarcoma) | <50 µM | Induction of NO production |
| Anticancer | MG-22A (Hepatoma) | <30 µM | Apoptosis induction |
| Antimicrobial | E. coli | <100 µg/mL | Membrane disruption |
| Antimicrobial | S. aureus | <50 µg/mL | Metabolic interference |
Mechanistic Insights
The biological activity of 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide can be attributed to its structural features which facilitate interactions with biological macromolecules. The thiazole ring is known for its ability to participate in π-stacking interactions with nucleic acids and proteins, potentially leading to altered cellular functions.
Toxicity and Safety Profile
While the compound shows promising biological activities, it is crucial to consider its safety profile. Preliminary toxicity assessments suggest that high concentrations may lead to cytotoxic effects in non-target cells; thus, careful dosage regulation is necessary during therapeutic applications .
Q & A
Q. What synthetic routes are recommended for preparing 2-amino-N-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxamide?
A multi-step synthesis is typically employed, inspired by methodologies for structurally related thiazole carboxamides like dasatinib. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones or via sulfur-directed lithiation .
- Coupling reactions : Amidation of the thiazole-5-carboxylic acid intermediate with 2-hydroxyethylamine under basic conditions (e.g., NaH or NaO-t-Bu in THF) .
- Purification : Chromatography or recrystallization from ethanol-DMF mixtures to isolate the final product .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
Q. Which in vitro models are suitable for initial biological evaluation?
- Kinase inhibition assays : Screen against Src, Abl, or other tyrosine kinases using enzymatic assays (e.g., ADP-Glo™) .
- Antiproliferative assays : Test in leukemia (K562) or solid tumor cell lines (IC50 determination) .
Advanced Research Questions
Q. How can researchers optimize the coupling efficiency of the hydroxyethyl group during synthesis?
- Reaction conditions : Use NaO-t-Bu in THF at 10–25°C to minimize side reactions .
- Solvent effects : Polar aprotic solvents (e.g., dioxane) improve nucleophilic displacement of chloro intermediates .
- Yield improvement : Isolated yields >85% are achievable with stoichiometric control and inert atmosphere .
Q. What strategies address low aqueous solubility in biological assays?
Q. How does the hydroxyethyl substituent influence kinase inhibition compared to dasatinib’s piperazinyl group?
- Steric effects : The smaller hydroxyethyl group may reduce steric hindrance, improving access to hydrophobic kinase pockets .
- Electronic effects : Reduced basicity of the hydroxyethyl group (vs. piperazine) could alter binding kinetics or selectivity .
- SAR studies : Compare inhibition profiles against Src/Abl in isogenic cell lines to quantify potency shifts .
Q. How can contradictory cytotoxicity data across cell lines be resolved?
- Mechanistic profiling : Use apoptosis markers (e.g., Annexin V/PI) and cell cycle analysis to distinguish cytostatic vs. cytotoxic effects .
- Off-target screening : Assess activity against non-kinase targets (e.g., GPCRs) via proteome-wide profiling .
- Metabolic stability : Evaluate hepatic microsomal degradation to rule out assay artifacts .
Q. What computational methods predict binding affinity with target kinases?
- Molecular docking : Use crystal structures of Src/Abl kinases (PDB: 2GQG) to model ligand-receptor interactions .
- MD simulations : Analyze stability of the hydroxyethyl group in the ATP-binding pocket over 100-ns trajectories .
- Free energy calculations : MM-PBSA/GBSA methods quantify binding energy contributions of key residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
